molecular formula C34H67N2O11P B1210451 3-Aza-lipid X CAS No. 101648-81-1

3-Aza-lipid X

カタログ番号 B1210451
CAS番号: 101648-81-1
分子量: 710.9 g/mol
InChIキー: FMNQZEHBATWVGM-XQJZMFRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Aza-lipid X is a diamino-analogue of lipid X, which is a precursor of lipid A, the toxic moiety of endotoxin . It has been studied for its ability to inhibit lipopolysaccharide (LPS)-induced neutrophil priming, which is an enhanced release of toxic oxygen radicals .


Synthesis Analysis

The synthesis of 3-Aza-lipid X involves a metal- and additive-free aza-Prilezhaev aziridination (APA) method . This method allows for efficient labeling of both unsaturated polar and nonpolar lipids in the form of N-H aziridine without significant side reactions .


Chemical Reactions Analysis

The chemical reactions involving 3-Aza-lipid X are primarily related to its interaction with LPS. It has been shown to inhibit LPS-induced neutrophil priming in a concentration-dependent manner . The aza-Paterno− Buchi (aPB) reaction of lipids with 6-azauracil (6-AU) has been proposed for the determination of carbon−carbon double bonds in fatty acyl chains .

科学的研究の応用

1. Applications in Cancer Treatment and Chemotherapy

  • Azacitidine Loaded Liposomal Nanoformulation: Azacitidine, a DNA methyltransferase inhibitor, used in treating myelodysplastic syndrome and breast cancer, has been formulated into AZA-loaded liposomes (AZA-LIPO) for improved delivery in chemotherapy. The AZA-LIPO showed higher cell viability and increased pro-apoptotic activity in cancer cells, suggesting its potential as an efficient anti-cancer drug delivery system for breast cancer treatment (Kesharwani et al., 2021).

2. Impact on Cardiovascular Health and Atherosclerosis

  • Inhibition of DNA Methylation in Atherosclerosis: The DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (5-aza-dC) has shown promising results in ameliorating atherosclerosis without altering the plasma lipid profile. This effect is attributed to decreased macrophage inflammation, suggesting a significant role of DNA methylation in cardiovascular diseases (Cao et al., 2014).
  • Azelaic Acid in Atherosclerosis: Azelaic acid (AzA), derived from linoleic acid peroxidation, has shown anti-atherogenic effects in mice. The study indicated that AzA supplementation in diet significantly reduced atherosclerotic lesions, suggesting its potential as a therapeutic agent in atherosclerosis (Litvinov et al., 2010).

3. Anti-Aging and Skin Health Applications

  • Azelaic Acid in Skin Health: Azelaic acid has been explored for its effects on skin health, particularly in reducing a senescence-like phenotype in photo-irradiated human dermal fibroblasts. It has shown promise in reducing signs of aging in the skin, potentially implicating PPARγ in its mechanism of action (Briganti et al., 2013).

4. Nanotechnology and Drug Delivery Systems

  • Solid Lipid Nanoparticles of Azelnidipine: The development of solid lipid nanoparticles (SLN) of Azelnidipine, a calcium channel blocker, for hypertension treatment, demonstrates the role of lipid-based drug delivery in enhancing solubility and therapeutic efficacy (Kanugo & Dugad, 2022).

5. Lipid Metabolism and Liver Function

  • LXR Agonist in Cardiac Lipid Reprogramming: The LXR agonist AZ876 has shown potential in reprogramming cardiac lipid profiles towards increased polyunsaturated fatty acids levels, demonstrating a new therapeutic strategy in cardiac disease with diastolic dysfunction (Ritter et al., 2021).

将来の方向性

The future directions for 3-Aza-lipid X could involve further exploration of its potential applications in bioengineering devices, given its spectral properties and the ability to fine-tune these characteristics . Additionally, its role in the treatment of multidrug-resistant bacteria-based infections could be a promising area of research .

特性

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67N2O11P/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(47-48(43,44)45)46-28(25-37)33(31)42)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39,42H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,43,44,45)/t26-,27-,28-,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNQZEHBATWVGM-XQJZMFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67N2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144082
Record name 3-Aza-lipid X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aza-lipid X

CAS RN

101648-81-1
Record name 3-Aza-lipid X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101648811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aza-lipid X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aza-lipid X
Reactant of Route 2
Reactant of Route 2
3-Aza-lipid X
Reactant of Route 3
Reactant of Route 3
3-Aza-lipid X
Reactant of Route 4
3-Aza-lipid X
Reactant of Route 5
3-Aza-lipid X
Reactant of Route 6
3-Aza-lipid X

Citations

For This Compound
75
Citations
RL Danner, KA Joiner, JE Parrillo - The Journal of clinical …, 1987 - Am Soc Clin Investig
… In the present study, lipid X and its diamino analog, 3-aza-lipid X, were evaluated for their … in a concentration-dependent manner and that 3-aza-lipid X appears to be a partial agonist of …
Number of citations: 87 www.jci.org
C Lam, E Schütze, H Walzl, E Basalka - Circulatory shock, 1987 - europepmc.org
… 3-aza-lipid X on in vitro neutrophil function were related to their ability to inhibit the toxicity of endotoxin in galactosamine-sensitized mice. In vitro, lipid X and 3-aza-lipid X (… 3-aza-lipid X …
Number of citations: 10 europepmc.org
AL Van Dervort, ME Doerfler, P Stuetz… - Journal of immunology …, 1992 - journals.aai.org
… C5a were all unaffected by increasing concentrations of 3-aza-lipid X-4-phosphate (compound 3), … Furthermore, antagonism of LPS-mediated priming by 3-aza-lipid X-4-phosphate (com…
Number of citations: 22 journals.aai.org
CL Manthey, PY Perera, N Qureshi, PL Stütz… - Infection and …, 1993 - Am Soc Microbiol
… Rhodobacter sphaeroides lipidA (RsDPLA) and SDZ 880.431 (3-aza-lipid X-4-phosphate) are … Of these, compound SDZ 880.431 (3-aza-lipid X-4-phosphate) was threefold more potent …
Number of citations: 23 journals.asm.org
AP MORAN, U ZÄHRINGER, U SEYDEL… - European journal of …, 1991 - Wiley Online Library
… synthase from Escherichia coli [24], using the UDP derivative of 3-aza-lipid X (compound 89.397) and lipid X as reactants. 3-Aza-lipid X, I-0-phosphorylated GlcN3N, carrying two amide-…
Number of citations: 113 febs.onlinelibrary.wiley.com
K Takayama, N Qureshi, B Beutler… - Infection and …, 1989 - Am Soc Microbiol
… 3-aza-lipid X inhibited LPS-induced neutrophil priming. They suggested that these analogs compete with LPS for cellular binding sites. Pohlman et al. …
Number of citations: 212 journals.asm.org
TA Garrett, JL Kadrmas, CRH Raetz - Journal of Biological Chemistry, 1997 - ASBMB
The genes for seven of nine enzymes needed for the biosynthesis of Kdo 2 -lipid A (Re endotoxin) inEscherichia coli have been reported. We have now identified a novel gene …
Number of citations: 145 www.jbc.org
A Haslberger, E Schuetze, H Obenaus, I Macher - EOS, Journal of Immunology and …, 1986
Number of citations: 2
C Lam, E Schütze, I Macher - Advances in the Biosciences, 1988 - Pergamon Press
Number of citations: 0
RL DANNER, KA JOINER… - CLINICAL …, 1986 - SLACK INC 6900 GROVE RD …
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。